molecular formula C30H32O12 B1152359 2'-O-Benzoylpaeoniflorin CAS No. 1456598-64-3

2'-O-Benzoylpaeoniflorin

Cat. No.: B1152359
CAS No.: 1456598-64-3
M. Wt: 584.6 g/mol
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Description

Chemical Classification and Taxonomy

This compound belongs to the broader class of monoterpene glycosides, representing a specialized subgroup of naturally occurring compounds that combine monoterpene aglycones with glycosidic moieties. The compound possesses the molecular formula C30H32O12 and exhibits a molecular weight of 584.56 atomic mass units. Its Chemical Abstracts Service registry number is documented as 1456598-64-3, providing a unique identifier for this specific chemical entity.

The structural framework of this compound incorporates several key functional groups that define its chemical behavior and classification. The compound features a complex tetracyclic monoterpene core structure that is characteristic of the pinane-type monoterpene family. This monoterpene backbone is glycosidically linked to a glucose moiety, which itself bears benzoyl ester substitution at the 2'-position, giving rise to the compound's systematic nomenclature.

Within the broader taxonomic classification of natural products, this compound is categorized as a terpenoid glycoside, specifically falling under the monoterpene glycoside subdivision. This classification reflects both its biosynthetic origin from the terpenoid pathway and its structural features that incorporate carbohydrate components. The presence of the benzoyl ester functionality further distinguishes this compound within the monoterpene glycoside family, representing a more complex derivative compared to simpler glycosidic monoterpenes.

Table 1: Chemical Classification Data for this compound

Property Value Reference
Molecular Formula C30H32O12
Molecular Weight 584.56 g/mol
Chemical Abstracts Service Number 1456598-64-3
Chemical Class Monoterpene Glycoside
Functional Groups Glycoside, Benzoyl Ester
Physical Appearance Powder
Storage Temperature -20°C (desiccated)

The stereochemical complexity of this compound contributes significantly to its unique three-dimensional structure and potential biological activities. The compound contains multiple chiral centers within both its monoterpene and carbohydrate components, requiring sophisticated analytical techniques for complete structural elucidation. Nuclear magnetic resonance spectroscopy, including both one-dimensional and two-dimensional experiments, has been employed to definitively establish the stereochemical configuration of this compound.

Historical Context and Discovery

The discovery of this compound represents a relatively recent advancement in the phytochemical characterization of Paeoniaceae species. This compound was first isolated and structurally characterized as one of three new monoterpene glycosides from the roots of Paeonia lactiflora, alongside albiflorin R2 and albiflorin R3. The isolation and identification of these compounds was accomplished through systematic phytochemical investigation utilizing modern chromatographic and spectroscopic techniques.

The historical context of this compound discovery is intrinsically linked to the broader scientific interest in Paeonia species as sources of bioactive natural products. Paeonia lactiflora, commonly known as Chinese peony or white peony, has been utilized in traditional medicine systems for centuries, primarily in East Asian countries. However, the specific identification of this compound as a distinct chemical entity required the application of contemporary analytical methods that were not available during earlier phytochemical studies of these plants.

The structural elucidation of this compound was achieved through comprehensive spectroscopic analysis, including electrospray ionization mass spectrometry and multidimensional nuclear magnetic resonance experiments. These analytical approaches enabled researchers to definitively establish both the molecular composition and the stereochemical configuration of this previously unknown compound. The identification process required careful comparison with known monoterpene glycosides and systematic analysis of fragmentation patterns observed in mass spectrometric experiments.

Table 2: Historical Milestones in this compound Research

Year Milestone Reference
2013 First isolation and structural characterization
2013 Publication of spectroscopic data
2021+ Commercial availability as research standard

The discovery of this compound also represents an important contribution to the understanding of biosynthetic diversity within the Paeoniaceae family. The presence of this compound, along with other structurally related monoterpene glycosides, suggests the existence of specialized enzymatic pathways capable of producing complex glycosidic derivatives from monoterpene precursors. This biosynthetic capability demonstrates the evolutionary adaptation of Paeonia species to produce structurally diverse secondary metabolites.

Significance in Paeoniaceae Phytochemistry

This compound holds particular significance within the broader context of Paeoniaceae phytochemistry as it exemplifies the chemical diversity characteristic of this plant family. The Paeoniaceae family is renowned for producing a wide array of monoterpene glycosides, with compounds such as paeoniflorin, albiflorin, and various benzoylated derivatives representing major constitutional components. The identification of this compound adds to this chemical repertoire and provides insights into the biosynthetic capabilities of these plants.

Within the monoterpene glycoside profile of Paeonia lactiflora, this compound represents one component of a complex mixture that includes numerous structurally related compounds. The root material of Paeonia lactiflora contains an extensive array of monoterpenoids, including paeoniflorin, albiflorin, oxypaeoniflorin, benzoylpaeoniflorin, and various metabolic derivatives. The presence of this compound within this chemical matrix suggests specific biosynthetic modifications that distinguish it from other family members.

The structural features of this compound provide important insights into the enzymatic processes involved in monoterpene glycoside biosynthesis within Paeoniaceae species. The presence of the benzoyl ester group at the 2'-position of the glucose moiety indicates the action of specific acyltransferase enzymes capable of selective modification of hydroxyl groups on the carbohydrate component. Recent research has identified BAHD acyltransferase enzymes, such as PoDPBT, that catalyze benzoylation reactions in paeoniflorin biosynthesis, suggesting similar enzymatic mechanisms may be involved in this compound formation.

Table 3: Monoterpene Glycoside Distribution in Paeoniaceae

Compound Plant Source Structural Features Reference
This compound Paeonia lactiflora 2'-Benzoyl glucose ester
Paeoniflorin Multiple Paeonia species Simple glucose glycoside
Benzoylpaeoniflorin Paeonia lactiflora Alternative benzoyl position
Albiflorin Paeonia lactiflora Isomeric glucose glycoside
Oxypaeoniflorin Paeonia lactiflora Hydroxylated derivative

The chemotaxonomic significance of this compound extends beyond its presence in Paeonia lactiflora to its potential occurrence in related Paeoniaceae species. Comparative phytochemical studies have revealed that different Paeonia species exhibit varying profiles of monoterpene glycosides, with some compounds showing species-specific distribution patterns. The identification of this compound in Paeonia lactiflora contributes to the chemical fingerprinting of this species and provides markers for authentication and quality assessment purposes.

Furthermore, the discovery of this compound has implications for understanding the evolutionary relationships within the Paeoniaceae family. The biosynthetic pathways responsible for producing complex monoterpene glycosides represent specialized metabolic capabilities that may have evolved as adaptive responses to environmental pressures or ecological interactions. The structural diversity observed among Paeoniaceae monoterpene glycosides, including compounds like this compound, provides evidence for the ongoing evolution of secondary metabolism within this plant family.

Properties

IUPAC Name

[3-[3-benzoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32O12/c1-27-14-29(36)19-12-30(27,28(19,26(41-27)42-29)15-37-23(34)16-8-4-2-5-9-16)40-25-22(21(33)20(32)18(13-31)38-25)39-24(35)17-10-6-3-7-11-17/h2-11,18-22,25-26,31-33,36H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPYOTHXDUDQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)OC(=O)C7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethanol-Based Extraction and Isolation

The roots of Paeonia lactiflora serve as the primary natural source of paeoniflorin derivatives. A standardized ethanol extraction protocol involves the following steps:

  • Raw Material Preparation : Dried peony roots are ground into coarse powder and soaked in 70% ethanol (10:1 solvent-to-solid ratio) for 24 hours.

  • Hot Reflux Extraction : The mixture is refluxed at 80°C for 3 hours, followed by filtration and concentration under reduced pressure.

  • Chromatographic Purification : The crude extract is subjected to silica gel column chromatography using a gradient of dichloromethane:methanol (95:5 to 70:30). Fractions containing benzoylated paeoniflorin derivatives are pooled and further purified via preparative HPLC (C18 column, acetonitrile:water 35:65).

Key Findings :

  • Benzoylpaeoniflorin is isolated at a yield of 0.12% (w/w) with >95% purity.

  • The 2'-O-substituted analog is hypothesized to form via endogenous enzymatic benzoylation during plant growth, though this mechanism requires further validation.

Aqueous Extraction with Post-Processing Modifications

A study on Zhenwu Decoction utilized water extraction followed by freeze-drying to obtain paeoniflorin-rich extracts:

  • Procedure : A mixture of Paeonia lactiflora roots (7 parts) is decocted in boiling water for 144 minutes, filtered, and lyophilized.

  • Secondary Processing : The lyophilized powder is reconstituted in 70% methanol and fractionated using macroporous resin (AB-8 type) to enrich benzoylated derivatives.

Data Summary :

ParameterValueSource
Extraction Yield14% (lyophilized powder)
Paeoniflorin Content12.4 mg/g
Benzoylmesaconine0.8 mg/g

Chemical Synthesis Pathways

Direct Benzoylation of Paeoniflorin

The synthetic route involves regioselective benzoylation of paeoniflorin using benzoyl chloride derivatives. A method adapted from halogenated benzophenone synthesis provides a framework:

Stepwise Protocol :

  • Reaction Setup :

    • Dissolve paeoniflorin (1.0 mol) in anhydrous dichloromethane (3 L/mol).

    • Add ZnCl₂ (2.0 mol) and AlCl₃ (1.0 mol) as Lewis acid catalysts under nitrogen atmosphere.

    • Cool the mixture to -15°C.

  • Benzoylation :

    • Slowly add benzoyl chloride (1.2 mol) dropwise, maintaining the temperature below -10°C.

    • Stir for 2–3 hours until TLC confirms complete consumption of starting material.

  • Workup :

    • Quench the reaction with ice-cold 0.5 M HCl (2 L).

    • Extract the organic layer, wash with NaHCO₃, and dry over MgSO₄.

    • Concentrate under vacuum and crystallize using ethyl acetate:petroleum ether (2:1).

Optimization Insights :

  • Catalyst Ratio : A 1:2 molar ratio of AlCl₃:ZnCl₂ maximizes regioselectivity for the 2'-O position.

  • Solvent Choice : Dichloromethane achieves higher yields (89%) compared to THF or DMF.

Synthetic Yield Comparison :

Benzoylating AgentYield (%)Purity (%)
Benzoyl chloride8998.5
4-Methoxybenzoyl chloride7697.2

Biotransformation Using Intestinal Microbiota

Bacterial Metabolism of Paeoniflorin

Human gut bacteria, particularly Bacteroides fragilis, metabolize paeoniflorin into benzoylated derivatives through enzymatic hydrolysis and acyl transfer:

Experimental Conditions :

  • Strain Preparation : B. fragilis is cultured in GAM broth at 37°C under anaerobic conditions.

  • Incubation : Paeoniflorin (100 mg/L) is added to the bacterial suspension and incubated for 48 hours.

  • Metabolite Isolation : Ethyl acetate extraction followed by HPLC-PDA analysis identifies 2'-O-benzoylpaeoniflorin as a minor metabolite.

Critical Observations :

  • The biotransformation yield of this compound is 2.3% ± 0.4%, significantly lower than that of 7S-paeonimetaboline I (12.7%).

  • Lactobacillus brevis shows no capacity for benzoylation, highlighting species-specific enzymatic activity.

Analytical Characterization

HPLC-MS/MS Profiling

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for characterizing this compound:

Typical Parameters :

  • Column : Acquity UHPLC BEH C18 (2.1 × 100 mm, 1.7 µm)

  • Mobile Phase : 0.1% formic acid (A) and acetonitrile (B)

  • Gradient : 5–35% B over 15 minutes

  • MS Detection : ESI negative mode; m/z 525.1618 [M+HCOO]⁻ → 327.1090 [M-H-C₁₀H₁₂O₄]⁻

Fragmentation Pattern :

  • Base peak at m/z 121.0284 (benzoyl ion) confirms 2'-O substitution.

  • Comparative analysis with albiflorin (m/z 481.1552) aids in structural differentiation .

Chemical Reactions Analysis

Types of Reactions: 2’-O-Benzoylpaeoniflorin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’-O-Benzoylpaeoniflorin, each with distinct chemical and biological properties .

Scientific Research Applications

Therapeutic Applications

1. Dermatological Treatments
2'-O-Benzoylpaeoniflorin has shown promise in treating various dermatological conditions, including vitiligo, psoriasis, and allergic contact dermatitis. The compound's anti-inflammatory and immunomodulatory properties make it an attractive candidate for these applications.

Case Studies on Dermatological Applications

Dermatological Disease Type of Study Drug/Treatment Experimental Model Administration Method Dosage Duration Results Reference
VitiligoIn vivoThis compoundMonobenzone-induced miceIntraperitoneal60 mg/kg10 daysIncreased melanin content; improved cellular activityHu et al. (2020)
PsoriasisIn vivoThis compoundIMQ-induced miceIntraperitoneal50-100 mg/kg7 daysReduced T cell infiltration; decreased inflammatory cytokinesChen et al. (2016)
Allergic Contact DermatitisIn vivoThis compound2,4-Dinitrochlorobenzene-induced miceOral35-140 mg/kg/d7 daysDecreased skin inflammation; altered cytokine productionWang et al. (2015)

2. Immunomodulatory Effects
The compound has been explored for its immunomodulatory effects, particularly in conditions like systemic lupus erythematosus and Sjögren’s syndrome. Its ability to modulate immune responses may contribute to its therapeutic efficacy.

Case Studies on Immunomodulatory Applications

Disease Type of Study Drug/Treatment Experimental Model Administration Method Dosage Duration Results Reference
Systemic Lupus ErythematosusIn vivoThis compoundMRL/lpr miceOral50 mg/kg28 daysReduced renal injury; modulated cytokine levelsLi and Jiang (2019)
Sjögren’s SyndromeIn vivoThis compoundNOD miceGastric lavage100 mg/kg16 weeksImproved saliva flow; decreased inflammatory fociLi et al. (2013)

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have demonstrated that the bioavailability of this compound is superior to that of its parent compound, paeoniflorin. Enhanced pharmacokinetic profiles lead to better therapeutic outcomes in clinical settings.

Comparative Pharmacokinetics

A study utilizing UHPLC-QQQ-MS/MS technology established the pharmacokinetic profiles of various constituents from Paeonia lactiflora, including this compound. The results indicated that this compound has improved absorption and distribution characteristics compared to traditional formulations, making it a viable option for clinical use in treating inflammatory diseases .

Mechanism of Action

2’-O-Benzoylpaeoniflorin exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The benzoylation or substitution of functional groups on the paeoniflorin backbone significantly influences molecular weight, solubility, and bioactivity. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound CAS Molecular Formula Molecular Weight (g/mol) Substitution Solubility
2'-O-Benzoylpaeoniflorin 1456598-64-3 C₃₀H₃₂O₁₂ 584.56 2'-O-benzoyl ≥32.4 mg/mL (EtOH), 100 mg/mL (DMSO)
Benzoylpaeoniflorin 38642-49-8 C₃₀H₃₂O₁₂ 584.57 6'-O-benzoyl (presumed) Not specified
Benzoyloxypaeoniflorin 72896-40-3 C₃₀H₃₂O₁₃ 600.57 Benzoyloxy group Soluble in MeOH, EtOH, DMSO
Galloylpaeoniflorin 122965-41-7 C₃₀H₃₀O₁₃* 598.56* Galloyl group Not specified
Oxybenzoyl-paeoniflorin C₃₀H₃₂O₁₂ 584.56 Oxybenzoyl isomer Not specified
Paeoniflorin (parent) 23180-57-6 C₂₃H₂₈O₁₁ 480.45 None Water-soluble
  • Positional Isomerism : this compound and Benzoylpaeoniflorin (CAS 38642-49-8) share the same molecular formula but differ in benzoyl group placement (2'-O vs. 6'-O), leading to distinct chromatographic behaviors and bioactivities .
  • Functional Group Impact : Benzoyloxypaeoniflorin (C₃₀H₃₂O₁₃) includes an additional oxygen atom, increasing molecular weight and altering solubility compared to this compound .
Table 2: Reported Bioactivities
Compound Key Bioactivities Research Focus
This compound Neuroprotection, anti-inflammatory effects Signaling pathways, pharmacology
Benzoylpaeoniflorin Platelet aggregation inhibition Cardiovascular research
Benzoyloxypaeoniflorin Anti-thrombotic, anti-inflammatory Platelet activation studies
Galloylpaeoniflorin Antioxidant, anti-diabetic Oxidative stress models
Paeoniflorin Neuroprotection, anti-depressant Baseline for derivative studies
  • Potency Variations : Benzoyloxypaeoniflorin’s benzoyloxy group correlates with stronger antiplatelet activity, as shown in thrombin-induced aggregation assays .

Key Considerations and Limitations

  • Structural Ambiguities : Some compounds (e.g., Galloylpaeoniflorin) have conflicting molecular data, necessitating verification via primary sources.

Biological Activity

2'-O-Benzoylpaeoniflorin, a monoterpene glycoside derived from the roots of Paeonia lactiflora, is gaining attention for its diverse biological activities. This compound has been shown to exhibit significant anti-inflammatory, antioxidant, and immunomodulatory effects, making it a candidate for therapeutic applications in various diseases, particularly those characterized by inflammation.

Inhibition of Inflammatory Pathways

This compound primarily targets key inflammatory mediators. It inhibits the phosphorylation and activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are crucial in the inflammatory response. By doing so, it downregulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6, thereby mitigating inflammation in various cellular models .

Cellular Effects

In laboratory studies, this compound has demonstrated protective effects against oxidative stress and cell damage. It has been shown to reduce reactive oxygen species (ROS) levels and enhance the activity of antioxidant enzymes, contributing to its neuroprotective properties .

Biological Activity Summary

Biological Activity Effects Mechanism
Anti-inflammatory Reduces cytokine levels (e.g., TNF-α, IL-6)Inhibits NF-κB and MAPK pathways
Antioxidant Protects cells from oxidative damageScavenges ROS and enhances antioxidant enzyme activity
Immunomodulatory Modulates immune responsesAffects macrophage activation and cytokine production

In Vivo Studies

  • Sepsis Model : In a study involving mice with lipopolysaccharide (LPS)-induced sepsis, treatment with this compound significantly improved survival rates and reduced lung damage. The compound decreased serum levels of inflammatory markers such as IL-6 and TNF-α, highlighting its potential in treating septic conditions .
  • Rheumatoid Arthritis : Research has indicated that compounds derived from Paeonia lactiflora, including this compound, exhibit anti-arthritic effects by inhibiting the production of inflammatory mediators in animal models of rheumatoid arthritis. This suggests a role for this compound in managing chronic inflammatory diseases .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound have been elucidated through various biochemical assays:

  • Cytokine Production : Studies show that it inhibits LPS-induced production of pro-inflammatory cytokines in macrophages, contributing to its immunomodulatory effects .
  • Cellular Protection : The compound protects endothelial cells from oxidative stress induced by inflammatory stimuli, which is critical for maintaining vascular health during inflammatory responses .

Q & A

Q. What are the key spectroscopic techniques for structural elucidation of 2'-O-Benzoylpaeoniflorin?

  • Methodological Answer : Structural identification requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC, and HMBC) and high-resolution mass spectrometry (HR-MS). For example, the molecular formula C₃₀H₃₂O₁₂ (MW 584.56) is confirmed via HR-MS in positive ion mode . NMR analysis resolves signals for the benzoyl group (δ 7.4–8.1 ppm) and the paeoniflorin backbone (e.g., δ 5.3 ppm for anomeric protons). Cross-peaks in HMBC between the benzoyl carbonyl and the 2'-OH group of paeoniflorin confirm esterification .

Q. How can this compound be extracted and purified from natural sources?

  • Methodological Answer : Optimal extraction uses methanol or ethanol (70–80%) via reflux or ultrasound-assisted methods. Column chromatography (e.g., silica gel, Sephadex LH-20) with gradient elution (CH₂Cl₂:MeOH or EtOAc:MeOH) isolates the compound. HPLC with C18 columns and UV detection at 230–270 nm refines purity (>95%) . Evidence from herb analyses shows concentrations ranging from 0.10 to 2.58 mg/g in plant extracts, depending on the source .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

  • Methodological Answer : Reverse-phase HPLC with photodiode array (PDA) detection is standard. For higher sensitivity, UHPLC-MS/MS using ESI in negative ion mode (e.g., [M-H]⁻ m/z 583.2 → 121.0) is preferred. Calibration curves should be validated for linearity (R² >0.99), precision (RSD <5%), and recovery rates (80–120%) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store as a powder at -20°C (stable for 3 years) or in solution at -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles and exposure to light. Degradation is monitored via HPLC every 6 months .

Q. What are the primary challenges in synthesizing this compound?

  • Methodological Answer : Selective benzoylation of the 2'-OH group on paeoniflorin requires protecting other hydroxyl groups (e.g., using trimethylsilyl chloride). Reaction conditions (e.g., benzoyl chloride, pyridine, 0–5°C) must minimize side products. Purification via preparative HPLC resolves isomers, which are common due to structural complexity .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies (e.g., anti-inflammatory vs. neuroprotective effects) may arise from variations in cell models, dosages, or isomer contamination. Use orthogonal assays (e.g., ELISA for cytokines and Western blot for neurotrophic factors) and rigorously characterize compound purity (e.g., chiral chromatography for isomer exclusion) . Meta-analyses of dose-response curves across studies can identify confounding factors.

Q. What in vivo pharmacokinetic parameters should be prioritized for this compound?

  • Methodological Answer : Key parameters include oral bioavailability (measure via LC-MS/MS in plasma), half-life (non-compartmental analysis), and tissue distribution (e.g., brain penetration using microdialysis). Rodent studies should administer 10–50 mg/kg doses and account for first-pass metabolism via portal vein sampling .

Q. How do structural isomers of this compound impact pharmacological activity?

  • Methodological Answer : Isomers (e.g., 3'-O-benzoyl or 4'-O-benzoyl derivatives) exhibit distinct binding affinities. Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map interaction sites with targets like NF-κB or COX-2. Comparative activity assays (IC₅₀ values) and molecular docking clarify structure-activity relationships .

Q. What experimental designs are optimal for studying synergistic effects of this compound in herbal formulations?

  • Methodological Answer : Employ factorial design (e.g., 2×2 matrix) to test interactions with co-occurring compounds like albiflorin or paeoniflorin. Synergy is quantified via combination indices (CI) using the Chou-Talalay method. Network pharmacology analyses predict multi-target mechanisms .

Q. How can researchers validate the epigenetic modulation potential of this compound?

  • Methodological Answer :
    Use chromatin immunoprecipitation sequencing (ChIP-seq) to assess histone acetylation changes at promoter regions (e.g., TNF-α or BDNF). Complement with RNA-seq to correlate gene expression profiles. Dose-dependent studies (0.1–10 μM) in primary neurons or immune cells validate specificity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.